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Introduction
L-364,918, also known as Devazepide or MK-329, is a potent, selective, and non-peptide

antagonist of the cholecystokinin-A (CCK-A) receptor. Its development in the mid-1980s

marked a significant milestone in neuropeptide research, providing a powerful pharmacological

tool to elucidate the physiological and pathological roles of cholecystokinin (CCK) and its

interaction with the CCK-A receptor. This technical guide provides an in-depth overview of L-

364,918, including its mechanism of action, quantitative binding data, detailed experimental

protocols, and its impact on our understanding of neuropeptide signaling in various

physiological systems.

Core Mechanism of Action
L-364,918 functions as a competitive antagonist at the CCK-A receptor, a G protein-coupled

receptor (GPCR).[1] By binding to the receptor, it prevents the endogenous ligand, CCK, from

activating downstream signaling cascades. The CCK-A receptor is primarily found in peripheral

tissues, including the gallbladder, pancreas, and gastrointestinal (GI) tract, as well as in specific

regions of the central nervous system.[1][2] Its activation by CCK is involved in a range of

physiological processes such as pancreatic enzyme secretion, gallbladder contraction, gastric

emptying, satiety, and anxiety.[1][3] L-364,918's high affinity and selectivity for the CCK-A

receptor over the CCK-B receptor subtype make it an invaluable tool for dissecting the specific

functions mediated by CCK-A receptor activation.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1673718?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Cholecystokinin_antagonist
https://en.wikipedia.org/wiki/Cholecystokinin_antagonist
https://synapse.patsnap.com/article/what-are-cck-receptor-antagonists-and-how-do-they-work
https://en.wikipedia.org/wiki/Cholecystokinin_antagonist
https://pubmed.ncbi.nlm.nih.gov/12789687/
https://en.wikipedia.org/wiki/Cholecystokinin_antagonist
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Presentation
The potency and selectivity of L-364,918 have been quantified across various species and

tissues. The following table summarizes key inhibitory concentration (IC50) values, which

represent the concentration of the drug required to inhibit 50% of the specific binding of a

radiolabeled ligand to the receptor.

Target Receptor Species/Tissue IC50 Value Reference

CCK-A Rat Pancreas 45 pM [4]

CCK-A Bovine Gallbladder 81 pM [4]

CCK-B Guinea Pig Brain 245 nM [4]

Signaling Pathways
The binding of CCK to its A-type receptor initiates a cascade of intracellular events. L-364,918

blocks these signaling pathways by preventing the initial ligand-receptor interaction. The

primary signaling mechanism involves the activation of Gq/11 and Gs proteins, leading to the

production of second messengers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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